molecular formula C8H10ClN3S B14020410 Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- CAS No. 27587-88-8

Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl-

Cat. No.: B14020410
CAS No.: 27587-88-8
M. Wt: 215.70 g/mol
InChI Key: OIYWJZFQKUMAQD-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C8H8ClN3S It is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-chlorophenyl ring and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazinecarbothioamides with various functional groups.

Scientific Research Applications

Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- can be compared with other similar compounds, such as:

    Hydrazinecarbothioamide,2-(2-chlorophenyl)-: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    Hydrazinecarbothioamide,2-(2-bromophenyl)-N-methyl-: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.

    Hydrazinecarbothioamide,2-(2-fluorophenyl)-N-methyl-:

The uniqueness of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

27587-88-8

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-chloroanilino)-3-methylthiourea

InChI

InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-5-3-2-4-6(7)9/h2-5,11H,1H3,(H2,10,12,13)

InChI Key

OIYWJZFQKUMAQD-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC1=CC=CC=C1Cl

Origin of Product

United States

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